N,N-dimethyl-4-(2-nitroethyl)aniline
Description
N,N-Dimethyl-4-(2-nitroethyl)aniline is a nitro-substituted aniline derivative featuring a dimethylamino group at the para position of the benzene ring and a 2-nitroethyl substituent. The nitroethyl group introduces both electron-withdrawing (nitro) and steric (ethyl) effects, which may influence reactivity, optical behavior, and intermolecular interactions compared to simpler nitroaromatic derivatives .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-nitroethyl)aniline |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
JHIIQWRZDGNAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-dimethylaniline: One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to control the reaction rate.
Alkylation of N,N-dimethyl-4-nitroaniline: Another method involves the alkylation of N,N-dimethyl-4-nitroaniline with ethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N-dimethyl-4-(2-nitroethyl)aniline often involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-(2-nitroethyl)aniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or catalytic hydrogenation. Reduction typically converts the nitro group to an amino group, resulting in N,N-dimethyl-4-(2-aminoethyl)aniline.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Alkyl halides, bases like potassium carbonate, reflux conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N,N-dimethyl-4-(2-aminoethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(2-nitroethyl)aniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of nitro and amino groups on biological systems. It serves as a model compound for investigating the interactions of nitroaromatic compounds with enzymes and other biomolecules.
Medicine: While not directly used as a drug, this compound is employed in the development of pharmaceuticals. Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-nitroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of DNA damage, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
N,N-Dimethyl-4-nitroaniline ()
- Structure : Direct para-nitro substitution on the benzene ring.
- Molecular Formula : C₈H₁₀N₂O₂; Molar Mass: 166.18 g/mol.
- Key Differences: The absence of an ethyl spacer between the nitro group and the aromatic ring enhances conjugation, increasing electron-withdrawing effects. This likely results in higher polarity and lower solubility in non-polar solvents compared to the nitroethyl analog .
N,N-Dimethyl-2,4-dinitroaniline ()
- Structure : Two nitro groups at ortho and para positions.
- Molecular Formula : C₈H₉N₃O₄; Molar Mass: 211.17 g/mol.
- This contrasts with mono-nitro derivatives like N,N-dimethyl-4-nitroaniline .
N,N-Dimethyl-4-(silyl-d3)aniline ()
- Structure : Silyl-deuterated substituent instead of nitroethyl.
- Synthesis : Prepared via nucleophilic addition to Si(OEt)₄ followed by LiAlD₄ reduction.
- Deuterated analogs are critical for isotopic labeling in mechanistic studies, a niche distinct from nitroethyl derivatives .
Optical Properties and Fluorescence Behavior
Pyrimido[1,2-b]indazolidin Derivatives ()
- Fluorescence Quantum Yields : Range from 0.010 to 0.068 (e.g., compound 4e : ΦF = 0.068).
- Relevance: The dimethylamino group in these derivatives acts as an electron donor, enabling charge-transfer transitions. The nitroethyl group in the target compound may similarly influence Stokes shifts, though steric hindrance from the ethyl chain could reduce quantum yields compared to planar nitroaromatics .
N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline ()
- Optical Behavior : Exhibits a mega-Stokes shift (Δλ > 150 nm) and temperature-dependent fluorescence due to twisted intramolecular charge transfer (TICT).
- Key Insight : The ethynyl linker in this compound facilitates conformational flexibility, whereas the nitroethyl group in the target compound may restrict rotation, altering TICT dynamics .
Radioiodinated Aniline Derivatives ()
- Example : Synthesis of [¹²³I]IIMPY via iododestannylation of a tributylstannyl precursor.
- Comparison : Similar metal-catalyzed cross-coupling strategies (e.g., Suzuki or Buchwald–Hartwig) could apply to N,N-dimethyl-4-(2-nitroethyl)aniline, though nitro groups may require protective steps due to redox sensitivity .
Palladium-Catalyzed Hydroarylation ()
Structural and Spectroscopic Comparisons
NMR Spectral Trends
- N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline (): Aromatic protons resonate at δ 7.15–7.65 ppm (¹H NMR), with dimethylamino signals at δ 2.92 ppm.
- N,N-Dimethyl-4-((2-(methylthio)phenyl)ethynyl)aniline () : Alkynyl linkages shift aromatic protons upfield (δ 6.51–7.47 ppm).
- Prediction for Target Compound: The nitroethyl group’s electron withdrawal would deshield adjacent protons, likely shifting aromatic signals downfield (δ > 7.5 ppm) compared to non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
